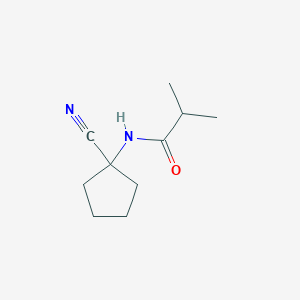

![molecular formula C11H16ClNO2 B1522875 2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride CAS No. 1251923-89-3](/img/structure/B1522875.png)

2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride

Overview

Description

“2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride” is a chemical compound with the molecular weight of 229.71 . It is a powder at room temperature . It is similar to PRL-8-53, a nootropic substituted phenethylamine , and 2-Phenylethylamine hydrochloride, a biogenic aromatic amine .

Molecular Structure Analysis

The molecular structure of “2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride” is represented by the InChI code: 1S/C11H15NO2.ClH/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9;/h4-8,10H,3H2,1-2H3,(H,13,14);1H .Physical And Chemical Properties Analysis

“2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 229.71 . The compound is stable under normal temperatures and pressures .Scientific Research Applications

1. Biodegradable Chelating Agents

2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride, as a chelating agent, can be utilized in various applications due to its ability to form complexes with metals. It can replace non-biodegradable aminopolycarboxylates like EDTA and DTPA in industrial, agricultural, and domestic applications. These applications include oxidative bleaching, detergents, scale prevention, soil remediation, agriculture, electroplating, waste treatment, and biocides. The metal chelation ability of such compounds is vital for these applications (Pinto, Neto, & Soares, 2014).

2. Enzymatic Resolutions in Synthesis

The compound has been utilized in the biocatalytic approach for resolving chiral synthons used in drug synthesis. For example, its use in the enzymatic resolution of ethyl 3-amino-4-pentynoate isomers, a key intermediate in the synthesis of xemilofiban hydrochloride, an anti-platelet agent. The enzyme Penicillin acylase has been employed for this purpose, using phenylacetic acid as an acylating agent (Topgi et al., 1999).

3. Environmental Impact Studies

Studies on the environmental impact of aminopolycarboxylates (including compounds related to 2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride) in aquatic environments have been conducted. These studies focus on their presence in various water bodies due to widespread use in industrial and domestic products. Understanding their concentrations, solubility, and interactions with the environment is crucial for assessing their environmental footprint (Schmidt, Fleig, Sacher, & Brauch, 2004).

4. Chemical Synthesis and Modification

The compound has been employed in the synthesis and modification of various chemical compounds. For instance, it has been used in the synthesis of phenylacetic acid derivatives and in the preparation of specific isomers and derivatives for industrial and pharmaceutical applications. This indicates its versatility and importance in the field of chemical synthesis (Shafi, Rajesh, & Senthilkumar, 2021).

Safety And Hazards

properties

IUPAC Name |

2-[ethyl(methyl)amino]-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9;/h4-8,10H,3H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCOKINLUCDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C1=CC=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)

![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)

![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)

![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)

![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)

![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)